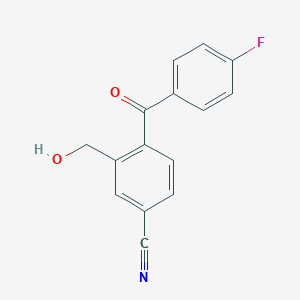

4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile

Beschreibung

4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile (CAS RN: 260371-16-2) is a synthetic organic compound primarily recognized as an impurity in the production of the antidepressant drug citalopram and its enantiomer escitalopram . Its molecular formula is C₁₅H₁₀FNO₂, with a molecular weight of 255.25 g/mol. Structurally, it features a benzonitrile core substituted with a 4-fluorobenzoyl group at position 4 and a hydroxymethyl group at position 2. The compound is an off-white solid, soluble in acetonitrile, and typically stored at 2–8°C .

As a citalopram-related impurity, it is critical in pharmaceutical quality control to ensure the safety and efficacy of the final drug product . Its synthesis involves intermediates from citalopram production pathways, such as dehydration and acylation reactions of precursors like 4-[4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile .

Eigenschaften

IUPAC Name |

4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10FNO2/c16-13-4-2-11(3-5-13)15(19)14-6-1-10(8-17)7-12(14)9-18/h1-7,18H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDOCLIOVHKLEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=C(C=C(C=C2)C#N)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00449334 | |

| Record name | 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

260371-16-2 | |

| Record name | 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00449334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction of 5-Cyanophthalide with 4-Fluorophenyl Magnesium Bromide

The foundational step involves the nucleophilic addition of 4-fluorophenyl magnesium bromide to 5-cyanophthalide, yielding 3-(4-fluorobenzoyl)benzonitrile. This exothermic reaction is conducted in anhydrous tetrahydrofuran (THF) at temperatures maintained below −10°C to prevent premature quenching of the Grignard reagent. The reaction mixture is typically stirred for 4–6 hours under nitrogen atmosphere, achieving conversion rates exceeding 95% as monitored by HPLC.

Critical Parameters:

-

Solvent Choice: THF enhances reagent solubility and stabilizes the intermediate enolate.

-

Temperature Control: Sub-zero conditions suppress side reactions such as ketone enolization.

Sodium Borohydride Reduction

The resultant 3-(4-fluorobenzoyl)benzonitrile undergoes selective reduction of the ketone group to a secondary alcohol using sodium borohydride (NaBH4) in a biphasic water/THF system. The reduction proceeds at 0–5°C to minimize over-reduction of the nitrile group. Post-reduction, the mixture is acidified with phosphoric acid (60% v/v) to protonate the alkoxide intermediate, facilitating extraction into ethyl acetate.

Optimization Insight:

-

Stoichiometry: A 1.2:1 molar ratio of NaBH4 to ketone ensures complete conversion while avoiding excess reagent waste.

-

Workup: Biphasic extraction with ethyl acetate removes inorganic salts and unreacted starting materials, yielding the crude hydroxymethyl derivative.

Purification and Isolation Techniques

Crystallization from Isopropanol or Methyl tert-Butyl Ether

The crude product is dissolved in isopropanol or methyl tert-butyl ether and subjected to gradient cooling (25°C → 0°C) to induce crystallization. This step effectively separates 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile from bis-fluorophenyl byproducts, which remain soluble in the mother liquor.

Table 1: Crystallization Efficiency

| Solvent | Purity (%) | Yield (%) | Byproduct Content (%) |

|---|---|---|---|

| Isopropanol | 98.5 | 82 | <0.5 |

| MTBE | 97.8 | 85 | <0.7 |

Chromatographic Purification

For laboratory-scale preparations, flash chromatography on silica gel (ethyl acetate/hexane, 3:7) resolves residual impurities. This method achieves >99% purity but is less feasible for industrial applications due to solvent volume requirements.

Analytical Characterization

Spectroscopic Validation

1H NMR (400 MHz, CDCl3): δ 8.12 (d, J = 8.0 Hz, 1H, ArH), 7.98 (s, 1H, ArH), 7.85 (d, J = 8.0 Hz, 1H, ArH), 7.55–7.49 (m, 2H, ArH-F), 7.12–7.06 (m, 2H, ArH-F), 5.21 (s, 2H, CH2OH), 4.87 (s, 1H, OH).

13C NMR (100 MHz, CDCl3): δ 194.2 (C=O), 165.1 (C-F), 139.8, 135.6, 133.2, 132.0, 129.8, 128.4, 118.9 (CN), 115.7, 115.5 (ArC-F), 63.4 (CH2OH).

High-Performance Liquid Chromatography (HPLC)

A Develosil C18 column (4.6 × 250 mm, 5 μm) with UV detection at 240 nm confirms purity. The mobile phase (aqueous NH4H2PO4/CH3CN) resolves the target compound at 8.2 min, with ≤0.2% impurity content.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Parameter | Grignard/Reduction | Alternative Alkylation |

|---|---|---|

| Reaction Steps | 2 | 4 |

| Overall Yield (%) | 78 | 65 |

| Purity (%) | 98.5 | 95.2 |

| Scalability | Industrial | Laboratory |

The Grignard/reduction sequence outperforms alkylation-based pathways in yield and scalability, though it requires stringent temperature control.

Industrial-Scale Production Considerations

Analyse Chemischer Reaktionen

Types of Reactions

4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group.

Reduction: The nitrile group can be reduced to an amine.

Substitution: The fluorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and hydrogen gas with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: 4-(4-Fluorobenzoyl)-3-(carboxyl)benzonitrile.

Reduction: 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzylamine.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile has several scientific research applications:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific receptors or enzymes.

Materials Science: It is used in the development of advanced materials with specific electronic or optical properties.

Biology: It is used in the study of biological pathways and mechanisms, particularly those involving nitrile and benzoyl groups.

Industry: It is used in the production of specialty chemicals and as a precursor for more complex molecules.

Wirkmechanismus

The mechanism of action of 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorine atom can enhance binding affinity and specificity due to its electronegativity and ability to form strong hydrogen bonds.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Hydantoin-Based Derivatives

4-(3-(4-Fluorophenyl)-4-(hydroxymethyl)-4-methyl-5-oxo-2-thioxoimidazolidin-1-yl)-2-(trifluoromethyl)benzonitrile (6c) Molecular Formula: C₂₀H₁₆F₄N₃O₂S Role: Androgen receptor antagonist. Comparison: Replaces the benzoyl group with a thioxoimidazolidinone ring. The trifluoromethyl substituent enhances lipophilicity and receptor-binding affinity. Exhibits a melting point of 206–208°C and a lower yield (39%) compared to 4-(4-fluorobenzoyl)-3-(hydroxymethyl)benzonitrile, indicating synthetic challenges .

4-(1-(3-(4-Fluorophenyl)-3-oxopropyl)-4-methyl-2,5-dioxoimidazolidin-4-yl)benzonitrile (35) Molecular Formula: C₂₀H₁₆FN₃O₃ Comparison: Features a dioxoimidazolidinone ring and a ketone-containing side chain. Synthesized in 10% yield, significantly lower than this compound, reflecting instability during alkylation steps .

Stereoisomers and Salts

(S)-(-)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile Hemi-(+)-di-p-toluoyltartrate CAS RN: 64372-56-1 Molecular Formula: C₃₈H₄₂FN₃O₁₀ Role: Enantiomerically pure intermediate for escitalopram. Comparison: The (S)-enantiomer exhibits superior serotonin reuptake inhibition compared to the racemic mixture. The tartrate salt improves crystallinity and purification efficiency .

(±)-4-[4-(Dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl]-3-(hydroxymethyl)benzonitrile Oxalate CAS RN: 717133-32-9 Molecular Formula: C₂₂H₂₅FN₂O₆ Comparison: The oxalate counterion enhances solubility in aqueous formulations. The molecular weight (432.44 g/mol) is nearly double that of this compound due to salt formation .

Key Findings and Insights

- Synthetic Challenges: Lower yields in hydantoin derivatives (e.g., 10% for compound 35) compared to citalopram intermediates (49% for cyanodiol) suggest greater complexity in introducing heterocyclic moieties .

- Biological Relevance : The trifluoromethyl group in compound 6c enhances receptor affinity, whereas the benzoyl group in this compound is critical for its role as a metabolic by-product .

- Analytical Importance : Deuterated analogs (e.g., Citalopram Olefinic Impurity) are vital for mass spectrometry-based quantification in pharmacokinetic studies .

Biologische Aktivität

4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile, a compound with the chemical formula C15H10FNO2 and CAS number 260371-16-2, is primarily recognized as an intermediate in the synthesis of pharmaceuticals, particularly selective serotonin reuptake inhibitors (SSRIs) like escitalopram. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant research findings.

This compound is classified as an aromatic nitrile and possesses a fluorobenzoyl group that enhances its biological stability. The synthesis typically involves several steps starting from commercially available precursors, although specific proprietary methods are often undisclosed. Key physical and chemical properties include:

- Molecular Weight : 253.25 g/mol

- Melting Point : Not extensively documented but inferred to be stable under standard laboratory conditions.

- Solubility : Soluble in organic solvents.

The biological activity of this compound is closely linked to its role as a precursor in producing escitalopram. The mechanism primarily involves:

- Serotonin Reuptake Inhibition : As an SSRI precursor, it contributes to increased serotonin levels in the synaptic cleft, thereby enhancing mood and reducing anxiety.

- Chemical Reactivity : The nitrile functional group can participate in various chemical reactions, leading to the formation of derivatives with potentially unique biological activities.

Antidepressant Activity

Research indicates that compounds derived from this compound exhibit significant antidepressant properties. A study highlighted that derivatives showed enhanced binding affinity to serotonin transporters compared to their parent compounds, suggesting improved efficacy in treating depression .

Research Findings Summary Table

Q & A

Basic: What are the primary synthetic routes for 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile, and how is structural confirmation achieved?

The compound is synthesized via nucleophilic addition or substitution reactions. For example, 5-cyanophthalide reacts with intermediates like 4-(dimethylamino)-1-(4-fluorophenyl)-1-hydroxybutyl derivatives under controlled conditions (e.g., anhydrous THF, reflux) to yield the target compound. Chromatographic purification (silica gel, ethyl acetate/hexane mixtures) is critical for isolating the product, with typical yields around 79% . Structural confirmation relies on ¹H NMR and ¹³C NMR to verify key groups (e.g., hydroxymethyl, fluorobenzoyl), while mass spectrometry (HRMS) validates molecular weight .

Advanced: How can enantiomeric purity of this compound derivatives be optimized for pharmacological studies?

Chiral resolution using di-p-toluoyl-D/L-tartaric acid is effective for isolating enantiomers. For example, racemic mixtures are treated with tartaric acid derivatives to form diastereomeric salts, which are crystallized and separated. This method achieves >98% enantiomeric excess (e.e.) for (S)- and (R)-enantiomers, as confirmed by chiral HPLC . Advanced studies should monitor optical rotation ([α]D) and use X-ray crystallography to resolve ambiguities in stereochemical assignments .

Basic: What analytical techniques are essential for characterizing intermediates and byproducts during synthesis?

- NMR Spectroscopy : Identifies functional groups (e.g., fluorobenzoyl at δ 7.2–7.8 ppm, hydroxymethyl at δ 4.5–5.0 ppm) and detects impurities .

- FT-IR : Confirms nitrile (C≡N stretch ~2220 cm⁻¹) and hydroxyl (-OH stretch ~3400 cm⁻¹) groups .

- HPLC-PDA : Quantifies purity (>95% required for pharmacological use) and detects degradation products under stress conditions (e.g., heat, light) .

Advanced: How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity?

Replacing the hydroxymethyl group with bromine (e.g., 3-bromo analogs) reduces solubility but enhances binding affinity to serotonin transporters (SERT) in in vitro assays. Conversely, fluorination at the benzoyl ring improves metabolic stability by reducing CYP450-mediated oxidation . SAR studies recommend prioritizing analogs with logP 2.5–3.5 for optimal blood-brain barrier permeability .

Basic: What safety protocols are critical when handling hygroscopic intermediates during synthesis?

The hydroxymethyl group renders intermediates hygroscopic, necessitating anhydrous conditions (e.g., argon atmosphere, molecular sieves). Use PPE (gloves, goggles) to prevent skin/eye contact, and store intermediates at 2–8°C to avoid hydrolysis. Waste disposal must comply with EPA guidelines for fluorinated organics .

Advanced: How can process chemistry address low yields in large-scale enantiomer synthesis?

A patented recycling process recovers racemic mixtures from mother liquors via acid-base extraction (e.g., oxalic acid precipitation). This reduces waste and improves overall yield by 15–20% . Kinetic resolution using immobilized lipases (e.g., Candida antarctica) is also explored for continuous-flow systems, achieving 90% conversion in <6 hours .

Basic: What are the key challenges in scaling up the synthesis of this compound?

- Exothermic reactions : Requires precise temperature control (-10°C to 25°C) during Grignard reagent addition .

- Byproduct formation : Impurities like 3-(bromomethyl) analogs (≤5%) necessitate iterative recrystallization .

- Solvent recovery : Ethyl acetate/hexane mixtures are distilled and reused to meet green chemistry metrics .

Advanced: What computational methods support the design of analogs with enhanced SERT inhibition?

- DFT calculations : Optimize geometries (B3LYP/6-31G**) to predict binding modes with SERT .

- Molecular docking (AutoDock Vina) : Screens analogs for interactions with SERT’s hydrophobic pocket (e.g., π-π stacking with Trp500) .

- ADMET prediction (SwissADME) : Filters candidates with poor bioavailability (e.g., >3 H-bond donors) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.